

# Recainam Hydrochloride: A Comparative Analysis of Efficacy in Double-Blind Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Recainam Hydrochloride*

Cat. No.: *B1220514*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **Recainam hydrochloride** with placebo and other antiarrhythmic agents, supported by data from double-blind clinical studies. Detailed experimental methodologies and visual representations of key concepts are included to facilitate a comprehensive understanding of its clinical performance.

## Comparative Efficacy Data

The following tables summarize the quantitative data from a double-blind, placebo-controlled crossover study evaluating the efficacy of oral **Recainam hydrochloride** in patients with frequent ventricular premature complexes (VPCs).

| Dosage      | Median VPC Reduction | Median Repetitive Beat Reduction |
|-------------|----------------------|----------------------------------|
| 300 mg/day  | Ineffective          | 18% (not significant)            |
| 900 mg/day  | 58%                  | 94%                              |
| 1500 mg/day | 79%                  | 98%                              |

| Parameter                                                                                        | Efficacy        |
|--------------------------------------------------------------------------------------------------|-----------------|
| Individual Efficacy ( $\geq 70\%$ VPC or $\geq 90\%$ Repetitive Beat Suppression) at 900 mg/day  | 64% of patients |
| Individual Efficacy ( $\geq 70\%$ VPC or $\geq 90\%$ Repetitive Beat Suppression) at 1500 mg/day | 73% of patients |

## Experimental Protocols

### Oral Recainam Dose-Ranging and Double-Blind Efficacy Study

**Study Design:** A two-part study consisting of an initial dose-ranging phase followed by a double-blind, placebo-controlled crossover phase.[\[1\]](#)

**Patient Population:** The study enrolled 12 patients who were experiencing frequent ventricular premature complexes (VPCs), defined as at least 30 per hour.[\[1\]](#)

**Dose-Ranging Protocol:** Participants received incremental oral doses of 100 mg, 300 mg, and 500 mg of Recainam every 8 hours. Each dosage level was administered for a period of 3 days. Efficacy was evaluated on the final day of each dosing period through 24-hour ambulatory electrocardiographic monitoring.[\[1\]](#)

**Double-Blind Crossover Protocol:** Patients who demonstrated a positive response to Recainam during the dose-ranging phase were randomized to receive either their determined effective dose of Recainam or a placebo for one week. Following a one-week washout period, participants were crossed over to the alternate treatment for an additional week. The frequency of arrhythmia was assessed using 24-hour ambulatory electrocardiography at the conclusion of each treatment week.[\[1\]](#)

**Data Analysis:** The frequencies of VPC and repetitive beats were compared between baseline and each dosage level, as well as between the Recainam and placebo treatment periods.[\[1\]](#)

## Mechanism of Action and Classification

**Recainam hydrochloride** is a Class I antiarrhythmic agent according to the Vaughan-Williams classification.[1] Its primary mechanism of action involves the blockade of fast sodium channels (INa) in the cardiac myocytes. This action decreases the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential, which in turn slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[1]



[Click to download full resolution via product page](#)

Recainam's primary mechanism of action.

## Clinical Trial Workflow

The double-blind, placebo-controlled clinical trial model is a cornerstone of evidence-based medicine, designed to minimize bias when assessing the efficacy of a new treatment.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [Recainam Hydrochloride: A Comparative Analysis of Efficacy in Double-Blind Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220514#efficacy-confirmation-of-recainam-hydrochloride-in-double-blind-research-models>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)